2-(benzylthio)-5-methyl-7-(4-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
The compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidines . These are a class of fused heterocycles that have been of interest due to their valuable biological properties . Some [1,2,4]-triazolo[1,5-a]pyrimidines possess herbicidal activity, and can act as antifungal, antitubercular, and antibacterial agents .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Research has explored various synthesis methods for compounds structurally similar to the specified chemical. For example, Albert and Thacker (1972) detailed a process involving treatment with benzyl chloride, followed by conversion with hot formamide, and further reactions to produce 2-benzyl-v-triazolo[4,5-d]pyrimidin-7(6H)-one, among others (Albert & Thacker, 1972).
Structural Characterization : Studies like those by Mozafari et al. (2016), who performed Density Functional Theory (DFT) studies on triazolopyrimidine derivatives, provide insights into the molecular structure and regioselectivity, facilitating a better understanding of similar compounds (Mozafari et al., 2016).
Biological and Chemical Properties
Biochemical Impacts and Potential Uses : Research has investigated the biological activities of related compounds, such as their antimicrobial and antifungal properties. For instance, Lahmidi et al. (2019) synthesized a pyrimidine derivative with 1,2,4-triazolo[1,5-a]pyrimidine ring and evaluated its antibacterial activity, indicating potential biomedical applications (Lahmidi et al., 2019).
Applications in Medicinal Chemistry : Various studies have focused on the synthesis of triazolopyrimidines with potential as cardiovascular agents, highlighting the relevance of these compounds in therapeutic applications. Novinson et al. (1982) synthesized 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as inhibitors of cAMP phosphodiesterase, suggesting their use in cardiovascular treatments (Novinson et al., 1982).
Properties
IUPAC Name |
2-benzylsulfanyl-5-methyl-7-(4-nitrophenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O3S/c1-16-21(23(33)28-19-8-5-13-26-14-19)22(18-9-11-20(12-10-18)32(34)35)31-24(27-16)29-25(30-31)36-15-17-6-3-2-4-7-17/h2-14,22H,15H2,1H3,(H,28,33)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRIRVBYUKQEGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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